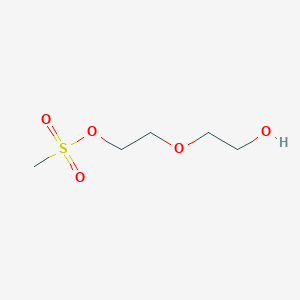

PEG9-Bis-t-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

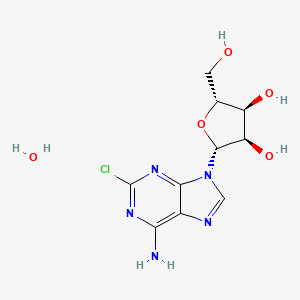

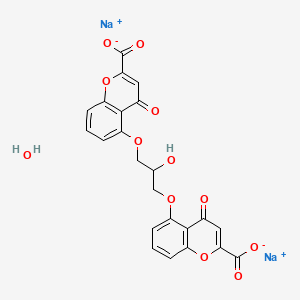

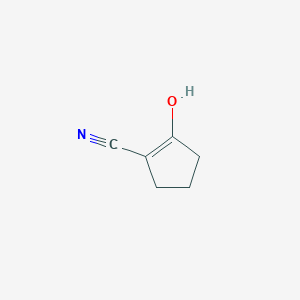

PEG9-Bis-t-butyl ester, also known as 4,7,10,13,16,19,22,25,28-Nonaoxahentriacontanedioic acid, 1,31-bis (1,1-dimethylethyl) ester, is a versatile bifunctional polyethylene glycol linker. This compound features two terminal t-butyl ester groups, providing stability, solubility, and enhanced biocompatibility to the conjugates. It is widely utilized in pharmaceutical research and development for the design of advanced drug delivery systems and targeted therapeutics .

Preparation Methods

PEG9-Bis-t-butyl ester can be synthesized through various routes. One common method involves the treatment of free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups in good yields. Additionally, carboxylic acids and alcohols without amino groups can be converted into tert-butyl esters and ethers, respectively, in high yields using catalytic amounts of trifluoromethanesulfonimide . Industrial production methods often involve custom synthesis and cGMP manufacturing to ensure high purity and quality.

Chemical Reactions Analysis

PEG9-Bis-t-butyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using hydrogen gas with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur with nucleophiles such as organolithium or Grignard reagents.

Deprotection: The t-butyl ester groups can be cleaved using aqueous phosphoric acid or other mild deprotection reagents.

Scientific Research Applications

PEG9-Bis-t-butyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its hydrophilic nature and bifunctionality facilitate the conjugation of various bioactive molecules, improving their pharmacokinetics, biodistribution, and reducing potential immunogenicity. This compound is crucial in the development of PEGylated drugs, which exhibit enhanced therapeutic efficacy and reduced side effects. It is also used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other advanced drug delivery systems .

Mechanism of Action

The mechanism of action of PEG9-Bis-t-butyl ester involves its role as a linker in PEGylation. PEGylation improves the solubility, circulation time, and reduces the immunogenicity of therapeutic molecules. The compound forms a steric shield of PEG chains, inhibiting nonspecific protein interactions and minimizing immunogenic recognition by neutralizing antibodies and proteolytic enzymes . This enhances the stability and efficacy of the conjugated bioactive molecules.

Comparison with Similar Compounds

PEG9-Bis-t-butyl ester is unique due to its bifunctional nature and the presence of two terminal t-butyl ester groups. Similar compounds include other polyethylene glycol derivatives such as:

PEG8-Bis-t-butyl ester: Similar structure but with one less ethylene glycol unit.

PEG10-Bis-t-butyl ester: Similar structure but with one more ethylene glycol unit.

Di-tert-butyl 4,7,10,13,16,19,22,25,28-nonaoxahentriacontanedioate: Another name for this compound

These compounds share similar properties but differ in the number of ethylene glycol units, affecting their molecular weight and specific applications.

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O13/c1-29(2,3)42-27(31)7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-26-24-40-22-20-38-18-16-36-14-12-34-10-8-28(32)43-30(4,5)6/h7-26H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECUJIBRWJCANS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.